molecular formula C7H12O B7810471 1-[(1R,2R)-2-methylcyclobutyl]ethanone

1-[(1R,2R)-2-methylcyclobutyl]ethanone

Cat. No.: B7810471
M. Wt: 112.17 g/mol
InChI Key: CSMMUZVOEXYHRZ-IYSWYEEDSA-N
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Description

1-[(1R,2R)-2-methylcyclobutyl]ethanone is a chemical compound with the molecular formula C7H12O It is a cyclobutyl derivative with a methyl group at the 2-position and an ethanone (ketone) functional group attached to the cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(1R,2R)-2-methylcyclobutyl]ethanone can be synthesized through several synthetic routes. One common method involves the cyclization of 2-methyl-1,3-butadiene with a suitable ketone precursor under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and controlled temperature conditions to ensure the formation of the desired cyclobutyl ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to achieve high production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(1R,2R)-2-methylcyclobutyl]ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound to form carboxylic acids or other oxidized products.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the ketone group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids or other oxidized derivatives.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-[(1R,2R)-2-methylcyclobutyl]ethanone has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[(1R,2R)-2-methylcyclobutyl]ethanone exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

1-[(1R,2R)-2-methylcyclobutyl]ethanone can be compared with other similar compounds, such as 1-[(1R,2R)-2-methylcyclopentyl]ethanone and 1-[(1R,2R)-2-methylcyclohexyl]ethanone These compounds share the cycloalkyl structure but differ in the size of the ring and the position of the methyl group

List of Similar Compounds

  • 1-[(1R,2R)-2-methylcyclopentyl]ethanone

  • 1-[(1R,2R)-2-methylcyclohexyl]ethanone

  • 1-[(1R,2R)-2-methylcycloheptyl]ethanone

  • 1-[(1R,2R)-2-methylcyclooctyl]ethanone

Properties

IUPAC Name

1-[(1R,2R)-2-methylcyclobutyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-3-4-7(5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMMUZVOEXYHRZ-IYSWYEEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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